molecular formula C8H6FNaO2 B8818973 Sodium4-fluoro-3-methylbenzoate CAS No. 1431868-18-6

Sodium4-fluoro-3-methylbenzoate

Cat. No.: B8818973
CAS No.: 1431868-18-6
M. Wt: 176.12 g/mol
InChI Key: MHDIVUKTPSHXML-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-3-methylbenzoate is the sodium salt of 4-fluoro-3-methylbenzoic acid, characterized by a fluorine substituent at the para position and a methyl group at the meta position relative to the carboxylate group. Its molecular formula is C₈H₅FNaO₂, derived from the deprotonation of the corresponding benzoic acid. The sodium salt form enhances aqueous solubility, making it advantageous for applications in pharmaceutical formulations or biochemical assays compared to its ester or acid counterparts .

Structurally, the fluorine atom’s electron-withdrawing effect increases the acidity of the carboxylic acid group, while the methyl group contributes steric bulk and moderate lipophilicity.

Properties

CAS No.

1431868-18-6

Molecular Formula

C8H6FNaO2

Molecular Weight

176.12 g/mol

IUPAC Name

sodium;4-fluoro-3-methylbenzoate

InChI

InChI=1S/C8H7FO2.Na/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

MHDIVUKTPSHXML-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)[O-])F.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of sodium 4-fluoro-3-methylbenzoate, highlighting differences in substituents, properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Sodium 4-fluoro-3-methylbenzoate -F (para), -CH₃ (meta) C₈H₅FNaO₂ High aqueous solubility; pharmaceutical intermediate
Sodium 3-chloro-4-fluorobenzoate -Cl (meta), -F (para) C₇H₃ClFNaO₂ Increased lipophilicity; potential agrochemical use
Sodium 4-bromo-3-(trifluoromethyl)benzoate -Br (para), -CF₃ (meta) C₈H₃BrF₃NaO₂ High steric/electronic effects; specialty synthesis
Methyl 4-fluoro-3-methylbenzoate -F (para), -CH₃ (meta), -COOCH₃ C₉H₉FO₂ Lipophilic ester; organic synthesis intermediate
NSC 368390 (DuP-785) Quinoline core with -F, -CH₃ C₂₂H₁₄F₂NNaO₂ Antitumor activity; water-soluble sodium salt

Key Comparisons

Substituent Effects on Solubility

  • Sodium salts (e.g., Sodium 4-fluoro-3-methylbenzoate, Sodium 3-chloro-4-fluorobenzoate) exhibit higher water solubility than their ester or acid analogs due to ionic character .
  • The trifluoromethyl group in Sodium 4-bromo-3-(trifluoromethyl)benzoate enhances electronegativity and stability but reduces solubility compared to simpler substituents .

Thermal and Chemical Stability

  • Sodium benzoates with electron-withdrawing groups (e.g., -F, -Cl) demonstrate higher thermal stability than those with electron-donating groups (e.g., -OCH₃) due to reduced resonance destabilization of the carboxylate .

Biological Activity NSC 368390, a sodium salt of a 4-quinolinecarboxylic acid derivative, shows potent antitumor activity against human colon carcinomas, highlighting the role of fluorine and methyl groups in enhancing drug efficacy and solubility .

Synthetic Utility

  • Methyl 4-fluoro-3-methylbenzoate serves as a precursor to the sodium salt via saponification. Its synthesis involves halogenation and esterification steps, as seen in analogous protocols using sodium hypochlorite for oxidation .

Research Findings and Data

Spectroscopic Data

  • NMR : For Methyl 4-fluoro-3-methylbenzoate, δ 8.12 (m, 2H; aromatic), 3.94 (s, 3H; -OCH₃) . The sodium salt’s carboxylate group would shift aromatic proton signals upfield due to increased electron density.
  • MS : Methyl 4-fluoro-3-methylbenzoate shows [M+H]⁺ at m/z 168.2, while the sodium salt would exhibit [M-Na]⁻ or [M]⁻ peaks in negative-ion mode .

Thermal Behavior

  • Sodium 4-methoxybenzoate (analog) decomposes at 285°C, whereas halogenated derivatives like Sodium 3-chloro-4-fluorobenzoate likely decompose at higher temperatures due to stronger C-X bonds .

Pharmacological Potential

  • Fluorine and methyl groups in Sodium 4-fluoro-3-methylbenzoate may mimic bioactive motifs in antitumor agents like NSC 368390, warranting further investigation into its cytotoxicity and pharmacokinetics .

Preparation Methods

Nitration and Subsequent Functionalization

A multi-step route involves:

  • Nitration of m-xylene : Conducted using mixed acid (HNO₃/H₂SO₄) at -10°C to yield 4-nitro-m-xylene (71.2% yield).

  • Reduction : Nitro group reduction to 4-amino-m-xylene via catalytic hydrogenation or chemical reduction.

  • Diazotization and Fluorination : Conversion to 4-fluoro-m-xylene via diazotization with NaNO₂/HCl followed by fluorination with KF or HF.

  • Oxidation : Selective oxidation of 4-fluoro-m-xylene with HNO₃ in an autoclave (110°C, 1.0 MPa) to form 4-fluoro-3-methylbenzoic acid (56.23% yield, m.p. 165–166°C).

Table 1: Key Steps in Acid Synthesis

StepReagents/ConditionsYieldReference
1HNO₃/H₂SO₄, -10°C71.2%
4HNO₃, 110°C, 1.0 MPa56.23%

Neutralization to Sodium Salt

The acid is neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt.

Alkaline Hydrolysis

A typical procedure involves:

  • Dissolving 4-fluoro-3-methylbenzoic acid in water or ethanol.

  • Adding NaOH or NaHCO₃ until pH >7.

  • Crystallization : Cooling the solution to precipitate the sodium salt.

Example Reaction :

C8H7FO2+NaOHC8H6FNaO2+H2O\text{C}8\text{H}7\text{FO}2 + \text{NaOH} \rightarrow \text{C}8\text{H}6\text{FNaO}2 + \text{H}_2\text{O}

Table 2: Neutralization Conditions

ParameterDetailsSource
BaseNaOH or NaHCO₃
SolventWater, ethanol
TemperatureRoom temperature or reflux

Purification and Characterization

Post-synthesis, the sodium salt undergoes rigorous purification:

Recrystallization

Using solvents like ethyl acetate or toluene to isolate pure product.

Analytical Validation

  • Melting Point : Typically 165–169°C for the parent acid.

  • NMR Spectroscopy : Confirms aromatic substitution patterns (e.g., δ 7.30–7.60 for fluorinated protons).

  • GC Purity : >98% for intermediates and final product.

Table 3: Analytical Data for 4-Fluoro-3-Methylbenzoic Acid

PropertyValueReference
Melting Point (°C)165–169
GC Purity (%)>98
¹H NMR (DMSO-d₆)δ 7.30 (d, J=6.8 Hz), 2.14 (s)

Alternative Routes and Challenges

Direct Fluorination

Using isobutyllithium and methyl iodide at -78°C to introduce fluorine, but this method suffers from low yields and isomer separation issues.

Industrial Considerations

  • Cost : Trichloroacetyl chloride (for Friedel-Crafts acylation) is preferred for economic feasibility.

  • Environmental Impact : Use of chlorinated solvents (e.g., 1,2-dichloroethane) necessitates waste management.

Applications and Derivatives

Sodium 4-fluoro-3-methylbenzoate serves as a building block for:

  • APIs : Fluorinated intermediates in anti-inflammatory drugs.

  • Brominated Derivatives : Reaction with NBS/AIBN in CCl₄ yields bromomethyl analogs (84% yield) .

Q & A

Advanced Research Question

  • pH Stability : Stable in neutral to alkaline conditions (pH 7–12); acidic conditions (pH <5) hydrolyze the ester to the carboxylic acid .
  • Thermal Stability : Decomposition above 200°C (TGA data) limits high-temperature applications.

What advanced applications exist for Sodium 4-fluoro-3-methylbenzoate in material science?

Advanced Research Question

  • Liquid Crystals : Fluorinated benzoates improve dielectric anisotropy in display technologies .
  • Coordination Polymers : Sodium ions act as nodes in metal-organic frameworks (MOFs) for gas storage .

How does Sodium 4-fluoro-3-methylbenzoate interact with biological targets in enzymatic assays?

Advanced Research Question

  • Enzyme Inhibition : Fluorine mimics hydroxyl groups, competitively inhibiting carboxylases or kinases.
  • Methodological Note : Use fluorescence polarization assays to quantify binding affinity (Kd) .

What are common pitfalls in scaling up Sodium 4-fluoro-3-methylbenzoate synthesis, and how are they mitigated?

Advanced Research Question

  • Purification Challenges : Sodium salts are hygroscopic; lyophilization or vacuum drying is critical .
  • Byproduct Formation : Optimize stoichiometry of NaOH to avoid residual acid or base.

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